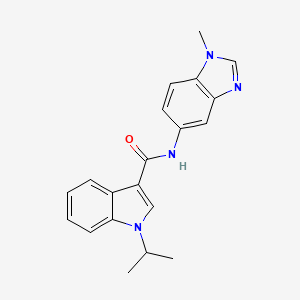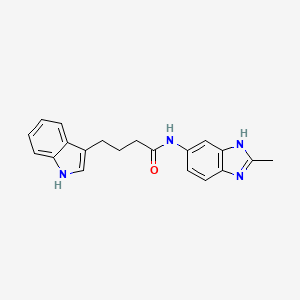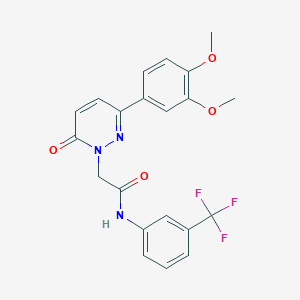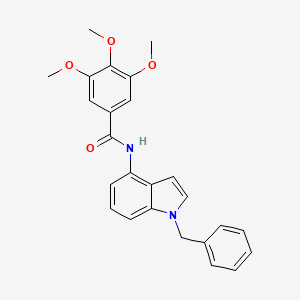![molecular formula C20H26ClN3O3 B10991334 1-(3-Chlorophenyl)-4-{[4-(3-methylbutanoyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one](/img/structure/B10991334.png)
1-(3-Chlorophenyl)-4-{[4-(3-methylbutanoyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Chlorophenyl)-4-{[4-(3-methylbutanoyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are often studied for their potential pharmacological properties, including their effects on the central nervous system.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chlorophenyl)-4-{[4-(3-methylbutanoyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one typically involves multiple steps:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the 3-Chlorophenyl Group: This step involves the nucleophilic substitution of a halogenated aromatic compound with the piperazine derivative.
Attachment of the Pyrrolidin-2-one Moiety: This can be achieved through acylation reactions using appropriate acyl chlorides or anhydrides.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Chlorophenyl)-4-{[4-(3-methylbutanoyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic ring or the piperazine nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenated aromatic compounds with nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 1-(3-Chlorophenyl)-4-{[4-(3-methylbutanoyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one involves its interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the observed pharmacological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3-Chlorophenyl)piperazine: Shares the piperazine core but lacks the pyrrolidin-2-one moiety.
4-(3-Methylbutanoyl)piperazine: Similar structure but without the 3-chlorophenyl group.
Pyrrolidin-2-one derivatives: Compounds with similar pyrrolidin-2-one moieties but different substituents.
Uniqueness
1-(3-Chlorophenyl)-4-{[4-(3-methylbutanoyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one is unique due to its specific combination of functional groups, which may confer distinct pharmacological properties and chemical reactivity compared to its analogs.
Eigenschaften
Molekularformel |
C20H26ClN3O3 |
|---|---|
Molekulargewicht |
391.9 g/mol |
IUPAC-Name |
1-(3-chlorophenyl)-4-[4-(3-methylbutanoyl)piperazine-1-carbonyl]pyrrolidin-2-one |
InChI |
InChI=1S/C20H26ClN3O3/c1-14(2)10-18(25)22-6-8-23(9-7-22)20(27)15-11-19(26)24(13-15)17-5-3-4-16(21)12-17/h3-5,12,14-15H,6-11,13H2,1-2H3 |
InChI-Schlüssel |
BGHKVGPPUPTKPF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(=O)N1CCN(CC1)C(=O)C2CC(=O)N(C2)C3=CC(=CC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4,6-dimethylpyrimidin-2-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]piperidine-3-carboxamide](/img/structure/B10991257.png)
![2,2-dimethyl-N-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-5-oxotetrahydrofuran-3-carboxamide](/img/structure/B10991261.png)
![N-(2-{[4-(5-methoxy-1H-indol-3-yl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)pyrazine-2-carboxamide](/img/structure/B10991271.png)

![3-fluoro-N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}benzamide](/img/structure/B10991278.png)
![1-[4-(2,4-Dimethylphenyl)piperazin-1-yl]-3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propan-1-one](/img/structure/B10991279.png)

![6-cyclopropyl-3-methyl-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10991289.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[1-(3-methylbutyl)-1H-indol-4-yl]oxy}acetamide](/img/structure/B10991296.png)
![(5,6-dimethoxy-1-methyl-1H-indol-2-yl)(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone](/img/structure/B10991309.png)
![2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B10991326.png)

![N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B10991340.png)

